molecular formula C8H6N4O2S B13115498 5-Nitrobenzo[d]thiazole-2-carboximidamide

5-Nitrobenzo[d]thiazole-2-carboximidamide

Cat. No.: B13115498
M. Wt: 222.23 g/mol
InChI Key: DYAJJRCUSHVGAG-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]thiazole-2-carboximidamide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science . The presence of a nitro group and a carboximidamide moiety in the structure of this compound makes it a compound of interest for researchers.

Preparation Methods

The synthesis of 5-Nitrobenzo[d]thiazole-2-carboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) to form intermediates, which are then further reacted to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Nitrobenzo[d]thiazole-2-carboximidamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Nitrobenzo[d]thiazole-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitrobenzo[d]thiazole-2-carboximidamide involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact molecular pathways involved can vary depending on the specific application and target organism .

Comparison with Similar Compounds

5-Nitrobenzo[d]thiazole-2-carboximidamide can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.

    6-Nitrobenzothiazole: Studied for its potential antitumor activity.

    Benzothiazole-2-carboxylic acid: Used as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

5-nitro-1,3-benzothiazole-2-carboximidamide

InChI

InChI=1S/C8H6N4O2S/c9-7(10)8-11-5-3-4(12(13)14)1-2-6(5)15-8/h1-3H,(H3,9,10)

InChI Key

DYAJJRCUSHVGAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C(=N)N

Origin of Product

United States

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